molecular formula C24H22N2O2 B14230747 N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide CAS No. 820246-25-1

N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide

Cat. No.: B14230747
CAS No.: 820246-25-1
M. Wt: 370.4 g/mol
InChI Key: FQSYOWCYOPTIOR-UHFFFAOYSA-N
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Description

N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine: is an organic compound characterized by its unique structure, which includes benzoyl groups attached to a benzene ring substituted with allyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-allyl-5-methylbenzene-1,2-diamine.

    Benzoylation: The diamine is subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups to yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The benzoyl groups can participate in hydrogen bonding and π-π interactions, while the allyl and methyl groups provide steric effects that influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.

Comparison with Similar Compounds

    N,N’-Dibenzoylbenzene-1,2-diamine: Lacks the allyl and methyl substituents, resulting in different reactivity and applications.

    N,N’-Dibenzoyl-4-methylbenzene-1,2-diamine: Similar structure but without the allyl group, affecting its chemical behavior.

    N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine: Lacks the methyl group, leading to variations in steric and electronic properties.

Uniqueness: N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine is unique due to the presence of both allyl and methyl groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

CAS No.

820246-25-1

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2-benzamido-5-methyl-4-prop-2-enylphenyl)benzamide

InChI

InChI=1S/C24H22N2O2/c1-3-10-20-16-22(26-24(28)19-13-8-5-9-14-19)21(15-17(20)2)25-23(27)18-11-6-4-7-12-18/h3-9,11-16H,1,10H2,2H3,(H,25,27)(H,26,28)

InChI Key

FQSYOWCYOPTIOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC=C)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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